(S)-4-Hydroxymandelate
CAS No.:
Cat. No.: VC1786803
Molecular Formula: C8H7O4-
Molecular Weight: 167.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7O4- |
---|---|
Molecular Weight | 167.14 g/mol |
IUPAC Name | (2S)-2-hydroxy-2-(4-hydroxyphenyl)acetate |
Standard InChI | InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1/t7-/m0/s1 |
Standard InChI Key | YHXHKYRQLYQUIH-ZETCQYMHSA-M |
Isomeric SMILES | C1=CC(=CC=C1[C@@H](C(=O)[O-])O)O |
SMILES | C1=CC(=CC=C1C(C(=O)[O-])O)O |
Canonical SMILES | C1=CC(=CC=C1C(C(=O)[O-])O)O |
Introduction
Chemical Properties and Structure
Basic Chemical Information
(S)-4-Hydroxymandelate is the conjugate base of (S)-4-hydroxymandelic acid, featuring a chiral center with S-configuration. The compound possesses a hydroxyl group at the para position of the phenyl ring and another hydroxyl group at the alpha carbon position, giving it unique stereochemical properties .
Table 1: Chemical Identity and Properties of (S)-4-Hydroxymandelate
Property | Value |
---|---|
Molecular Formula | C₈H₇O₄⁻ |
Molecular Weight | 167.14 g/mol |
IUPAC Name | (2S)-2-hydroxy-2-(4-hydroxyphenyl)acetate |
Standard InChI | InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1/t7-/m0/s1 |
Standard InChIKey | YHXHKYRQLYQUIH-ZETCQYMHSA-M |
Isomeric SMILES | C1=CC(=CC=C1C@@HO)O |
PubChem CID | 5460397 |
The compound contains a phenolic hydroxyl group that contributes to its antioxidant properties and a carboxylate group that enables it to participate in various biochemical reactions . Its stereochemistry plays a crucial role in its biological activity and enzymatic interactions.
Structural Characteristics
(S)-4-Hydroxymandelate belongs to the family of 2-hydroxycarboxylates and is structurally related to mandelic acid derivatives. The S-configuration at the alpha carbon creates a specific three-dimensional arrangement that enables stereoselective interactions with enzymes and receptors .
The compound differs from its enantiomer, (R)-4-hydroxymandelate, in the spatial orientation of its hydroxyl group at the alpha carbon. This stereochemical feature is critical for its biological functions and applications in asymmetric synthesis .
Synthesis Methods
Enzymatic Synthesis
Enzymatic synthesis has emerged as a preferred method for producing (S)-4-hydroxymandelate due to its high enantioselectivity and environmentally friendly nature. The key enzymes involved in this process include:
(S)-4-Hydroxymandelate Synthase (HmaS)
HmaS is a nonheme Fe(II)-dependent dioxygenase that catalyzes the oxidation of 4-hydroxyphenylpyruvate (4-HPP) to (S)-4-hydroxymandelate . This enzyme has been characterized from various organisms, including Amycolatopsis orientalis .
Research has demonstrated that HmaS can be engineered to optimize its catalytic properties. For instance, studies have reported the development of biocatalytic cascades centered on HmaS for the synthesis of mandelate derivatives from benzaldehydes and glycine, achieving yields up to 98% with excellent enantiomeric excess (>99%) .
Hydroxymandelate Oxidase (HMO)
Engineered HMO mutants, such as A80G-T159S-T162Q (HMOTM), have been developed to catalyze the oxidation of (S)-4-HMA with enhanced efficiency. When used in combination with mandelic acid racemase (MR) and catalase (KatE), these engineered enzymes enable high-yielding oxidation processes .
Table 2: Engineered Enzymes for (S)-4-Hydroxymandelate Production
Enzyme | Mutation | Function | Enhancement |
---|---|---|---|
HMO | A80G-T159S-T162Q | Oxidation of (S)-4-HMA to 4-HPGA | 23-fold increase in catalytic efficiency (kcat/KM) |
HmaS | Single-point mutations | Stereodivergent synthesis | Ability to perform (R)-selective hydroxylation |
Microbial Cell Factory Approach
Metabolically engineered Escherichia coli strains have been developed for the production of 4-hydroxymandelic acid. These approaches involve:
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Expression of synthetic 4-hydroxymandelic acid synthase (shmaS) in L-tyrosine-overproducing E. coli
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Optimization of gene expression through promoter tuning and plasmid copy number adjustments
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Deletion of competing pathway genes (aspC and tyrB) to enhance product formation
Using this approach, researchers have achieved production of up to 15.8 g/L of 4-HMA in fed-batch fermentation over 60 hours, demonstrating the feasibility of large-scale biomanufacturing from renewable resources like lignocellulosic biomass .
Conventional Chemical Synthesis
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Requires excessive phenol derived from fossil fuels
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Uses environmentally harmful reagents like sodium or potassium hydroxide
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Involves complicated downstream processing
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Produces difficult-to-separate byproducts, including the ortho-isomer 2-hydroxymandelic acid
The enzymatic and microbial approaches described above offer more sustainable alternatives to these conventional methods.
Biological Significance
Role in Coenzyme Q10 Biosynthesis
One of the most significant recent discoveries regarding (S)-4-hydroxymandelate is its role as an intermediate in coenzyme Q10 (CoQ10) biosynthesis .
CoQ10 Headgroup Biosynthesis Pathway
Research using isotopic labeling with 18O2 and 13C9-Tyr has revealed that (S)-4-hydroxymandelate is a crucial intermediate in the CoQ10 headgroup biosynthesis pathway. The pathway proceeds in the following order:
Tyrosine (Tyr) → 4-Hydroxyphenylpyruvate (4-HPPA) → 4-Hydroxymandelate (4-HMA) → 4-Hydroxybenzoate (4-HB) → CoQ10
Table 3: Metabolites in the CoQ10 Headgroup Biosynthesis Pathway
Metabolite | Position in Pathway | Enzyme Catalyzing Formation |
---|---|---|
Tyrosine | Precursor | - |
4-Hydroxyphenylpyruvate | First intermediate | Tyrosine transaminase (TAT) |
(S)-4-Hydroxymandelate | Second intermediate | Hydroxyphenylpyruvate dioxygenase-like (HPDL) |
4-Hydroxybenzoate | Third intermediate | Unknown enzyme(s) |
CoQ10 | Final product | Complex biosynthetic machinery |
Applications
Pharmaceutical Industry
(S)-4-Hydroxymandelate serves as a valuable chiral intermediate in pharmaceutical synthesis. Its applications include:
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Preparation of 4-hydroxyphenylacetic acid, a precursor for the selective β1-receptor antagonist drug atenolol
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Use in the synthesis of various enantiomerically pure compounds due to its stereochemical properties
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Development of targeting drug delivery systems, where 4-HMA can conjugate cytotoxic drugs and enzyme substrates
The high enantioselectivity achievable through enzymatic synthesis makes (S)-4-hydroxymandelate particularly valuable for pharmaceutical applications requiring stereochemical purity.
Cosmetic Applications
The antioxidant properties of (S)-4-hydroxymandelate make it useful in cosmetic formulations, particularly in skin care products. Its derivatives, such as polyhydroxylated mandelic acid amides, have demonstrated higher radical scavenging activities than common antioxidants like α-tocopherol and butylated hydroxytoluene .
Food and Flavor Industry
4-Hydroxymandelate derivatives have applications in the food industry. For example, 3-ethoxy-4-hydroxymandelic acid can be converted to ethyl vanillin, a widely used flavor in foods, beverages, and cosmetics .
Research Advances and Future Directions
Enzyme Engineering
Significant progress has been made in engineering enzymes for the efficient production of (S)-4-hydroxymandelate:
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Directed evolution of hydroxymandelate oxidase (HMO) has produced mutants with up to 23-fold enhancement in catalytic efficiency
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Engineering of (S)-4-hydroxymandelate synthase (HmaS) to perform (R)-selective hydroxylation, enabling stereodivergent synthesis
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Optimization of synthetic HmaS genes with codon usage adapted for expression in heterologous hosts like E. coli
These advances have opened new possibilities for the industrial-scale enzymatic production of (S)-4-hydroxymandelate and related compounds.
Structural Studies
Crystal structure and computational studies have provided insights into the binding modes and catalytic mechanisms of enzymes involved in (S)-4-hydroxymandelate metabolism:
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Substrate docking simulations on engineered HMO mutants have revealed how mutations like A80G can reorient cofactors (FMN), while mutations like T159S and T162Q can form hydrogen bonds with substrate carboxylic groups, facilitating binding and catalysis
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Studies on hydroxymandelate synthase (HMS) have identified a hydrophobic substrate binding pocket as a likely determinant of substrate specificity
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Research on the structural basis of enantioselectivity in HMS has shown how particular residues influence the stereochemical outcome of the reaction
These structural insights provide a foundation for further rational design of enzymes for (S)-4-hydroxymandelate synthesis.
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